molecular formula C13H13N3O2 B2923723 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one CAS No. 1358021-10-9

1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one

Cat. No.: B2923723
CAS No.: 1358021-10-9
M. Wt: 243.266
InChI Key: TZJVLZNNAUWVGG-UHFFFAOYSA-N
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Description

1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyrrolidin-2-one moiety. The presence of the 1,2,4-oxadiazole ring is notable for its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyrrolidin-2-one moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is unique due to the combination of the oxadiazole ring and the pyrrolidin-2-one moiety. This combination provides a distinct set of properties that can be exploited in various scientific and industrial applications .

Properties

IUPAC Name

1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVLZNNAUWVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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